Technical Guide: AF647-NHS Ester for Amine-Reactive Labeling
Technical Guide: AF647-NHS Ester for Amine-Reactive Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Alexa Fluor™ 647 (AF647) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent probe for covalently labeling proteins, antibodies, and other biomolecules. The term "AF647-NHS ester triTEA" likely refers to a labeling reaction kit or mixture containing AF647-NHS ester and triethylamine (B128534) (TEA), a base used to catalyze the conjugation in certain conditions. This document details the properties of the dye, the chemical principles of the labeling reaction, and standardized protocols for its application.
Introduction to AF647-NHS Ester
Alexa Fluor™ 647 is a bright, photostable, far-red fluorescent dye ideally suited for applications using the 633 nm or 647 nm laser lines.[1][2] Its NHS ester derivative is the most common amine-reactive form, enabling the straightforward covalent attachment of the fluorophore to primary amines (R-NH₂) present on biomolecules like the lysine (B10760008) residues of proteins or amine-modified oligonucleotides.[1][2][3][4] The resulting AF647-protein conjugates are characterized by intense, stable fluorescence and are pH-insensitive over a wide range (pH 4 to 10).[1][3]
Core Properties and Specifications
The physicochemical and spectral properties of AF647-NHS ester are critical for experimental design and data interpretation.
Quantitative Data Summary
The key quantitative parameters for AF647-NHS ester are summarized below. Note that molecular weight can vary slightly between suppliers.
| Property | Value | Reference |
| Excitation Wavelength (Max) | 651 nm | [1][3] |
| Emission Wavelength (Max) | 672 nm | [1][3] |
| Molar Extinction Coefficient | 270,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | ~1250 g/mol | [1][3] |
| Chemical Formula | C₃₉H₄₇N₃O₁₆S₄ | [5][6] |
| Solubility | Good in DMSO, DMF | [1][3] |
| Optimal Reaction pH | 8.3 - 8.5 | [7][8] |
Mechanism of Action: Amine-Reactive Labeling
The labeling reaction is based on the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.
Signaling Pathway Diagram
The chemical reaction pathway is illustrated below. The process is most efficient under slightly basic conditions (pH 8.3-8.5), where the primary amine is deprotonated and thus more nucleophilic.[7][8]
Caption: Covalent bond formation between AF647-NHS ester and a primary amine.
Experimental Protocols
This section provides a detailed methodology for a typical protein (e.g., IgG antibody) labeling experiment.
Reagent Preparation
-
Protein Solution : Prepare the protein (e.g., IgG) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a concentration of 2-10 mg/mL for optimal results.[2][9] Buffers containing primary amines like Tris are incompatible as they compete for reaction with the NHS ester.[10]
-
Reaction Buffer : Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.3-8.5 using 1 M NaOH or 1 M HCl if necessary.[7][9]
-
AF647-NHS Ester Stock Solution : Immediately before use, dissolve the AF647-NHS ester powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL (or ~10 mM).[7][9] This stock solution should be used promptly, though it can be stored at -20°C for short periods.[9]
Role of the Base (Sodium Bicarbonate vs. Triethylamine)
-
Sodium Bicarbonate : For labeling reactions in aqueous solutions, a 0.1-0.2 M sodium bicarbonate buffer (pH 8.3) is standard.[1][2] It maintains the optimal pH for deprotonating the lysine's primary amine without significantly hydrolyzing the NHS ester.
-
Triethylamine (TEA) : In non-aqueous environments, such as when coupling small molecules in DMF, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to catalyze the reaction by acting as a proton scavenger.[10][11] For most protein labeling, which occurs in aqueous buffers, sodium bicarbonate is sufficient and preferred.
Labeling Protocol Workflow
Caption: Standard workflow for labeling proteins with AF647-NHS ester.
Detailed Experimental Steps
-
pH Adjustment : Add 1/10th volume of the 1 M sodium bicarbonate reaction buffer to your protein solution. Verify the final pH is between 8.3 and 8.5.[7][8]
-
Conjugation : While vortexing, slowly add the calculated volume of AF647-NHS ester stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[12]
-
Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][9] Gentle mixing during this time can improve efficiency.
-
Purification : Separate the labeled protein from unreacted free dye using a size-exclusion chromatography column, such as Sephadex G-25 or a similar desalting resin.[9][13] The first colored fraction to elute will be the AF647-labeled protein conjugate.
-
Storage : Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%), aliquot, and store at -20°C or -80°C.[9]
Characterization of Conjugates
After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of fluorophore molecules per protein molecule.
The DOL can be calculated using the following formula derived from Beer-Lambert law:
DOL = (A_max × ε_protein) / [(A_280 - (CF × A_max)) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at ~651 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of AF647 at 651 nm (270,000 M⁻¹cm⁻¹).
-
CF is the Correction Factor for the dye's absorbance at 280 nm (typically ~0.03 for AF647).
Conclusion
AF647-NHS ester is a robust and versatile reagent for the fluorescent labeling of proteins and other amine-containing biomolecules. Its high quantum yield, photostability, and straightforward conjugation chemistry make it an invaluable tool for a wide array of applications in research and drug development, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1][14] Successful labeling is readily achieved by controlling the reaction pH and molar ratio of dye to protein, followed by standard purification methods.
References
- 1. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 2. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alexa Fluor 647 NHS Ester | C39H47N3O16S4 | CID 167996453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Alexa Fluor 647 NHS Ester [smolecule.com]
- 7. fluidic.com [fluidic.com]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. neb.com [neb.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
